Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate
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Overview
Description
Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom, a trifluoromethyl group, and a carboxylate ester group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, iodinating agents, and fluorinating reagents under controlled temperatures and inert atmospheres .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmospheres
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Medicine: It is a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The carboxylate ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors .
Comparison with Similar Compounds
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
Comparison: Compared to these similar compounds, Methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate has a unique combination of functional groups that enhance its reactivity and versatility in organic synthesis. The presence of the carboxylate ester group allows for further functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H6F3IN2O2 |
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Molecular Weight |
370.07 g/mol |
IUPAC Name |
methyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H6F3IN2O2/c1-18-9(17)7-6(14)5-2-4(10(11,12)13)3-15-8(5)16-7/h2-3H,1H3,(H,15,16) |
InChI Key |
AZXXTIXXZSOQAE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)N=CC(=C2)C(F)(F)F)I |
Origin of Product |
United States |
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